Tributyl-(5-methylpyrimidin-2-yl)stannane
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Overview
Description
Tributyl-(5-methylpyrimidin-2-yl)stannane is an organotin compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a tin atom bonded to a 5-methylpyrimidin-2-yl group and three butyl groups. It is commonly used in organic synthesis, particularly in Stille cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl-(5-methylpyrimidin-2-yl)stannane typically involves the reaction of 5-methylpyrimidine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
5-methylpyrimidine+tributyltin chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl-(5-methylpyrimidin-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and 5-methylpyrimidine derivatives.
Reduction: Lower oxidation state tin compounds and 5-methylpyrimidine.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tributyl-(5-methylpyrimidin-2-yl)stannane has a wide range of applications in scientific research:
Chemistry: Used in Stille cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential biological activity and effects on cell function.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Tributyl-(5-methylpyrimidin-2-yl)stannane involves its interaction with molecular targets and pathways within cells. The tin atom can form covalent bonds with various biomolecules, affecting their function and activity. The compound can also modulate signaling pathways and gene expression, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- Tributyl-(5-methylpyridin-2-yl)stannane
- Tributyl-(6-methoxypyrimidin-2-yl)stannane
- Tributyl-(2-chloropyrimidin-5-yl)stannane
Uniqueness
Tributyl-(5-methylpyrimidin-2-yl)stannane is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications in various fields of research .
Biological Activity
Tributyl-(5-methylpyrimidin-2-yl)stannane is an organotin compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a tributyl group attached to a 5-methylpyrimidine ring. Its molecular formula is C14H22N2Sn, with a molecular weight of approximately 298.0 g/mol. The presence of the stannane group significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules, thereby modulating cellular functions. The tin atom can interact with sulfur-containing amino acids in proteins, leading to alterations in protein function and signaling pathways.
Key Mechanisms:
- Covalent Bond Formation: The tin atom can react with thiol groups in proteins, potentially leading to inhibition or activation of enzymatic activities.
- Signaling Pathway Modulation: By interacting with specific proteins, the compound may influence pathways related to cell proliferation, apoptosis, and immune response.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess significant antifungal and antibacterial properties. For instance, certain organotin compounds have been effective against pathogens such as Candida albicans and Staphylococcus aureus .
- Cytotoxic Effects: Some studies suggest that this compound may induce cytotoxicity in cancer cell lines by disrupting cellular homeostasis .
- Potential in Drug Development: The compound has been explored for its potential use in drug development due to its ability to stabilize certain protein targets involved in disease pathways .
Case Studies
Several studies have investigated the biological implications of this compound:
Table 1: Summary of Biological Activities
Research Findings
Recent research highlights the diverse applications of this compound:
- Antifungal Studies: Derivatives have been synthesized that exhibit enhanced antifungal properties compared to their precursors. These compounds are being evaluated for their efficacy against resistant fungal strains.
- Cancer Research: Investigations into the cytotoxic effects on cancer cells have revealed that this compound can disrupt mitochondrial function, leading to apoptosis in specific cancer types .
- Mechanistic Insights: Advanced studies using proteomics have elucidated the interaction networks of this compound within cells, providing insights into its role as a potential therapeutic agent targeting specific pathways involved in disease progression .
Properties
IUPAC Name |
tributyl-(5-methylpyrimidin-2-yl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2.3C4H9.Sn/c1-5-2-6-4-7-3-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVUYHMPKPMLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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